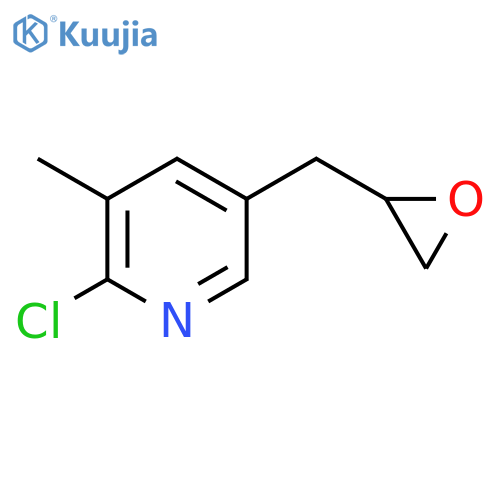Cas no 2229190-16-1 (2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)

2229190-16-1 structure
商品名:2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine
2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine
- EN300-1993509
- 2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine
- 2229190-16-1
-
- インチ: 1S/C9H10ClNO/c1-6-2-7(3-8-5-12-8)4-11-9(6)10/h2,4,8H,3,5H2,1H3
- InChIKey: GUDSGFARXLAQHQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=C(C=N1)CC1CO1
計算された属性
- せいみつぶんしりょう: 183.0450916g/mol
- どういたいしつりょう: 183.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 25.4Ų
2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993509-0.25g |
2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |
2229190-16-1 | 0.25g |
$1564.0 | 2023-09-16 | ||
| Enamine | EN300-1993509-5.0g |
2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |
2229190-16-1 | 5g |
$4930.0 | 2023-06-02 | ||
| Enamine | EN300-1993509-1.0g |
2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |
2229190-16-1 | 1g |
$1701.0 | 2023-06-02 | ||
| Enamine | EN300-1993509-10g |
2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |
2229190-16-1 | 10g |
$7312.0 | 2023-09-16 | ||
| Enamine | EN300-1993509-2.5g |
2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |
2229190-16-1 | 2.5g |
$3332.0 | 2023-09-16 | ||
| Enamine | EN300-1993509-0.5g |
2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |
2229190-16-1 | 0.5g |
$1632.0 | 2023-09-16 | ||
| Enamine | EN300-1993509-5g |
2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |
2229190-16-1 | 5g |
$4930.0 | 2023-09-16 | ||
| Enamine | EN300-1993509-0.05g |
2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |
2229190-16-1 | 0.05g |
$1428.0 | 2023-09-16 | ||
| Enamine | EN300-1993509-10.0g |
2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |
2229190-16-1 | 10g |
$7312.0 | 2023-06-02 | ||
| Enamine | EN300-1993509-0.1g |
2-chloro-3-methyl-5-[(oxiran-2-yl)methyl]pyridine |
2229190-16-1 | 0.1g |
$1496.0 | 2023-09-16 |
2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine 関連文献
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
2229190-16-1 (2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine) 関連製品
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
